3'-Chloro-3-(4-fluorophenyl)propiophenone
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Overview
Description
3'-Chloro-3-(4-fluorophenyl)propiophenone is a useful research compound. Its molecular formula is C15H12ClFO and its molecular weight is 262.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Spectral Analysis
Research in the field of organic chemistry has led to the synthesis of complex compounds related to 3'-Chloro-3-(4-fluorophenyl)propiophenone. For example, Satheeshkumar et al. (2017) synthesized compounds from amino benzophenones, exploring their photo-physical properties and chemical reactivity through quantum chemical studies (Satheeshkumar et al., 2017).
Asymmetric Synthesis in Drug Development
Choi et al. (2010) focused on asymmetric synthesis using Saccharomyces cerevisiae reductase, targeting compounds like 3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drug synthesis. This approach highlights the role of microbial reductases in generating enantiomerically pure compounds, relevant to pharmaceutical research (Choi et al., 2010).
Material Science and Polymer Research
In material science, polymers incorporating chloro and fluoro phenyl groups have been synthesized. For instance, Humanski et al. (2018) synthesized novel polymers using trisubstituted ethylenes, demonstrating applications in material science due to their unique thermal and structural properties (Humanski et al., 2018).
Photophysics and Electrochemistry
The study of photophysics and electrochemistry is another application. Soudan et al. (2000) investigated the electrochemical modification of polythiophene films, shedding light on the potential use of such compounds in electronic and optoelectronic devices (Soudan et al., 2000).
Liquid Crystal Technology
G. Hegde et al. (2013) explored the photoalignment of nematic liquid crystals using derivatives of prop-2-enoates, which includes fluoro-substituted phenols. This research is significant for the development of advanced liquid crystal displays (LCDs) (Hegde et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3’-Chloro-3-(4-fluorophenyl)propiophenone are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing.
Result of Action
The molecular and cellular effects of 3’-Chloro-3-(4-fluorophenyl)propiophenone’s action are currently unknown
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO/c16-13-3-1-2-12(10-13)15(18)9-6-11-4-7-14(17)8-5-11/h1-5,7-8,10H,6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASITHZZCXMUOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644575 |
Source
|
Record name | 1-(3-Chlorophenyl)-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-19-9 |
Source
|
Record name | 1-Propanone, 1-(3-chlorophenyl)-3-(4-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898768-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chlorophenyl)-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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